methyl 4-(5-morpholin-4-yl-6-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a morpholino group, a nitro group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the nitration of an isoindoline derivative followed by esterification with methyl benzoate. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholino group may enhance the compound’s solubility and facilitate its transport across cell membranes. The benzoate ester moiety can be hydrolyzed to release the active isoindoline derivative, which can then exert its effects on various biological targets.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(5-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE
- METHYL 4-(5-MORPHOLINO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE
- METHYL 4-(5-MORPHOLINO-6-AMINO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE
Uniqueness
METHYL 4-(5-MORPHOLINO-6-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOATE is unique due to the presence of both the morpholino and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17N3O7 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
methyl 4-(5-morpholin-4-yl-6-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C20H17N3O7/c1-29-20(26)12-2-4-13(5-3-12)22-18(24)14-10-16(21-6-8-30-9-7-21)17(23(27)28)11-15(14)19(22)25/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
JZVUVBAZYCGKGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])N4CCOCC4 |
Origin of Product |
United States |
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